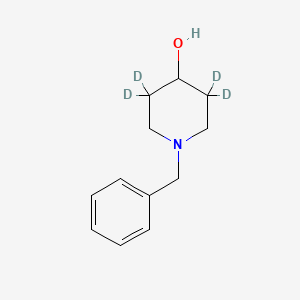

1-Benzyl-4-piperidinol-3,3,5,5-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

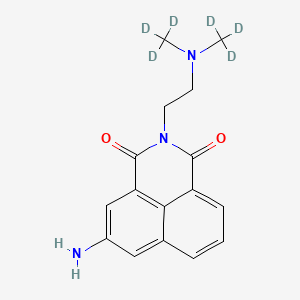

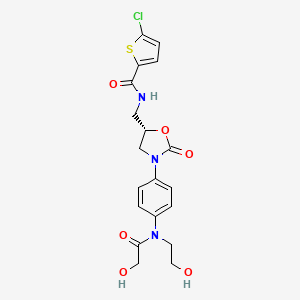

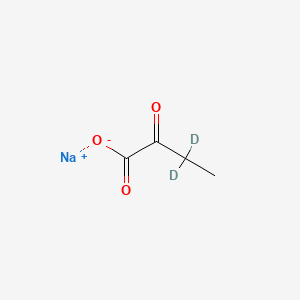

1-Benzyl-4-piperidinol-3,3,5,5-d4 is a labeled substituted piperidine . It is used as a pesticide . The compound has a molecular weight of 195.29 and a molecular formula of C12H13D4NO .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is represented by the SMILES string: [2H]C1 ( [2H])CN (CC2=CC=CC=C2)CC ( [2H]) ( [2H])C1O .科学的研究の応用

Synthesis of P2Y12 Antagonists

Piperidine derivatives are used as reactants in the synthesis of P2Y12 antagonists, which are important for the inhibition of platelet aggregation. This application is crucial in developing treatments for thrombotic events .

Development of Molecular Rods

These compounds serve as building blocks in the creation of molecular rods, which are linear molecules that can be used in nanotechnology and materials science for various applications .

Antibacterial Activity

The synthesis of oxazolidinone-quinolone hybrids using piperidine derivatives has been shown to exhibit antibacterial activity. This is significant in the pharmaceutical industry for creating new antibiotics .

Cyclic Prodrug Design

Piperidine derivatives are utilized in the design of cyclic prodrugs of RGD peptidomimetics. These prodrugs can enhance drug delivery and efficacy .

Alcohol Oxidation

In chemical research, these compounds are used as reactants for the oxidation of alcohols, which is a fundamental reaction in organic synthesis .

Ligand Attachment Studies

1-Benzyl-4-hydroxypiperidine has been used to study ligand concentration attached to epoxy-activated Sepharose 6B, which is relevant in bioconjugation and drug development processes .

作用機序

Target of Action

The primary target of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is the muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.

Mode of Action

1-Benzyl-4-piperidinol-3,3,5,5-d4 acts as an antagonist of the muscarinic acetylcholine receptor . By binding to this receptor, it prevents the action of acetylcholine, a neurotransmitter, thereby inhibiting the downstream signaling pathways activated by this neurotransmitter.

Biochemical Pathways

The antagonistic action of 1-Benzyl-4-piperidinol-3,3,5,5-d4 on the muscarinic acetylcholine receptor affects various biochemical pathways. For instance, it can influence the G-protein coupled receptor signaling pathway, which is involved in numerous physiological processes .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-piperidinol-3,3,5,5-d4’s action are primarily due to its antagonistic effect on the muscarinic acetylcholine receptor. By inhibiting the action of acetylcholine, it can modulate various physiological processes mediated by this neurotransmitter .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-4-piperidinol-3,3,5,5-d4. For instance, the presence of other drugs or substances in the body can affect its absorption and metabolism. Moreover, factors such as pH and temperature can impact its stability .

特性

IUPAC Name |

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/i6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-KXGHAPEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(C1O)([2H])[2H])CC2=CC=CC=C2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676240 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-piperidinol-3,3,5,5-d4 | |

CAS RN |

88227-11-6 |

Source

|

| Record name | 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(2xi)-3-Deoxy-beta-D-glycero-pentofuranosyl]-N-dodecanoyl-9H-purin-6-amine](/img/structure/B565184.png)

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)